molecular formula C10H17N3O2S B12518197 Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate CAS No. 820231-00-3

Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate

Cat. No.: B12518197
CAS No.: 820231-00-3
M. Wt: 243.33 g/mol
InChI Key: NLWWBGRPAZGBPU-UHFFFAOYSA-N
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Description

Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate, registered under CAS Number 875798-81-5, is a chemical building block of high interest in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C10H17N3O2S and a molecular weight of 243.33 g/mol, features both a protected amine (Boc group) and a free amine on the ethyl side chain, making it a versatile intermediate for synthetic organic chemistry . Its structure, which incorporates a 1,3-thiazole ring, is particularly significant as this heterocycle is a common motif in biologically active molecules. Researchers utilize this reagent in the synthesis of more complex compounds, where it can serve as a precursor for functionalized thiazole derivatives. Proper handling is essential; this product is classified with the signal word "Warning" and has hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It must be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

820231-00-3

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

tert-butyl N-[2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-4-7-6-13-8(11)16-7/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,14)

InChI Key

NLWWBGRPAZGBPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CN=C(S1)N

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The 1,3-thiazole core is typically synthesized via cyclization of thiourea derivatives. Two primary methods are employed:

Method Reagents/Conditions Yield Key Features
Thiourea Condensation Thiourea + α-halo ketone + base (e.g., K₂CO₃) 60–85% Direct cyclization; racemization risks
Hantzsch-Type Reaction Thioamide + α,β-unsaturated ketone 70–90% Scalable; avoids racemization

Example :
A calcium carbonate-mediated method neutralizes HBr during thiazole formation, reducing side reactions. However, partial racemization at chiral centers has been reported.

Ethyl Group Introduction

The ethyl side chain is introduced through alkylation or nucleophilic substitution:

Approach Reagents Solvent Yield Notes
Bromoacetic Acid Ester Ethyl bromoacetate + K₂CO₃ DMF/THF 70–85% High reproducibility
Grignard Reagent iPrMgCl·LiCl + formylmorpholine THF 69% Requires low temperatures

Optimization Insight :
Using tert-butyl bromoacetate with K₂CO₃ in DMF achieves >95% yield for acetylation steps.

Boc Protection

The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride):

Base Solvent Deprotection Agent Yield Purity
Triethylamine THF 4M HCl/MeOH 85–95% >98% (HPLC)
DIPEA DCM TFA 80–90% >95% (NMR)

Critical Step :
Deprotection with TFA in DCM is preferred for lab-scale synthesis due to rapid reaction kinetics.

Detailed Reaction Conditions and Optimization

Multi-Step Synthesis Pathway

A representative synthesis involves three stages:

  • Thiazole Synthesis :

    • Step 1 : Condense thiourea with 2-bromoacetyl chloride in DMF/K₂CO₃.
    • Step 2 : Purify via silica gel chromatography (yield: 75%).
  • Ethyl Group Attachment :

    • Step 3 : React thiazole with tert-butyl bromoacetate in THF/K₂CO₃.
    • Step 4 : Deprotect Boc group with TFA (yield: 85%).
  • Final Carbamate Formation :

    • Step 5 : Treat amino-thiazole with Boc anhydride/DIPEA in DCM.
    • Step 6 : Recrystallize to isolate pure product (yield: 72%).

Challenges and Solutions

Challenge Solution Impact
Racemization Use chiral catalysts or enantiopure substrates Maintains stereochemical purity
Viscous Reaction Mixtures Add polar aprotic solvents (e.g., DMF) Improves stir efficiency
Low Yields Optimize coupling agents (HATU > EDC) Increases yield from 36% to 79%

Industrial Scalability Considerations

Parameter Lab-Scale Industrial-Scale
Solvent DMF, THF Acetonitrile, toluene
Base DIPEA, TEA Cs₂CO₃, TBAI
Purification Column chromatography Crystallization

Key Insight :
Continuous flow reactors and solvent substitution (e.g., replacing DMF with acetonitrile) enhance scalability and reduce costs.

Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate is synthesized via thiazole formation, ethyl group introduction, and Boc protection. Optimal methods employ K₂CO₃-mediated cyclization, tert-butyl bromoacetate alkylation, and DIPEA-assisted carbamate formation. Industrial adaptation requires solvent optimization and crystallization for cost-effective production.

Recommended Protocol :

  • Thiazole : Thiourea + 2-bromoacetyl chloride (DMF/K₂CO₃, 75% yield).
  • Ethyl Linker : tert-Butyl bromoacetate (THF/K₂CO₃, 85% yield).
  • Boc Protection : Boc anhydride/DIPEA (DCM, 72% yield).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or chloroform .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have demonstrated activity against Chlamydia species, suggesting its potential as an antimicrobial agent in therapeutic settings.

Anticancer Properties

The structural characteristics of this compound suggest it may possess anticancer properties. Preliminary studies have indicated that related compounds effectively inhibit cancer cell proliferation in various cancer lines. Some derivatives have shown IC50 values as low as 0.06 µM against specific cancer types, highlighting their potential for development into anticancer therapies.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways related to diseases such as cancer and neurodegenerative disorders. For example, interactions with acetylcholinesterase have been noted, where the compound may inhibit enzyme activity and alter biochemical pathways associated with these conditions.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of related compounds:

Antimicrobial Efficacy

A study demonstrated that derivatives similar to this compound exhibited superior activity against Chlamydia, outperforming standard treatments like spectinomycin.

Anticancer Activity

Research on certain derivatives revealed significant cytotoxic effects on breast cancer cell lines (MCF7), with growth inhibition percentages exceeding 40% at specific concentrations.

Mechanism of Action

The mechanism of action of tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity to the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

tert-Butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate (CAS: 2253631-53-5)
  • Structure : Methylsulfanyl group at position 2 of the thiazole ring.
  • Molecular Formula : C₉H₁₄N₂O₂S₂.
  • Molecular Weight : 246.3 g/mol.
  • Key Differences: The methylsulfanyl group increases lipophilicity compared to the amino group, reducing hydrogen-bonding capacity. This derivative is used as a versatile scaffold for further functionalization via oxidation to sulfones or nucleophilic substitution .
tert-Butyl N-(5-bromothiazol-2-yl)carbamate
  • Structure : Bromo substituent at position 5 of the thiazole ring.
  • Molecular Formula : C₈H₁₁BrN₂O₂S.
  • Molecular Weight : 279.16 g/mol.
  • Key Differences: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl structures.

Heterocyclic Ring Modifications

tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate
  • Structure : Thiadiazole ring instead of thiazole, with bromine at position 3.
  • Molecular Formula : C₇H₁₀BrN₃O₂S.
  • Molecular Weight : 280.14 g/mol.
  • Key Differences : The thiadiazole ring exhibits distinct electronic properties due to additional nitrogen, increasing aromaticity and metabolic stability. Bromine at position 3 enhances electrophilicity, making this compound suitable for nucleophilic aromatic substitution .
tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate
  • Structure: Benzoxazole ring fused with benzene, substituted with an amino group.
  • Molecular Formula : C₁₃H₁₇N₃O₃.
  • Molecular Weight : 263.29 g/mol.
  • This structural feature is advantageous in designing CNS-targeted drugs due to improved blood-brain barrier penetration .

Functional Group Additions

tert-Butyl 5-acetyl-4-(bromomethyl)thiazol-2-yl(methyl)carbamate
  • Structure : Acetyl and bromomethyl groups on the thiazole ring.
  • Key Differences : The acetyl group introduces ketone reactivity (e.g., condensations), while the bromomethyl group allows alkylation or elimination reactions. This compound is critical in synthesizing macrocyclic kinase inhibitors .
tert-Butyl (2-(5-azidopentanamido)ethyl)carbamate
  • Structure : Azidopentanamido group on the ethyl chain.
  • Molecular Formula : C₁₂H₂₃N₅O₃.
  • Molecular Weight : 285.35 g/mol.
  • Key Differences: The azide group enables click chemistry (e.g., CuAAC reactions), facilitating bioconjugation. This contrasts with the amino group’s role in hydrogen bonding, highlighting divergent applications in chemical biology .

Biological Activity

Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its potential biological activities. This article delves into the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data and research findings.

Overview of the Compound

  • Chemical Name : Tert-butyl N-[2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate
  • CAS Number : 820231-00-3
  • Molecular Formula : C10H17N3O2S
  • Molecular Weight : 243.33 g/mol

The compound features a tert-butyl carbamate group linked to a thiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a thiazole derivative through palladium-catalyzed cross-coupling reactions. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme activity or receptor binding, while the carbamate group enhances the compound's stability and binding affinity.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. This compound has been explored for its potential as an antimicrobial agent:

  • In vitro Studies : Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential application in treating infections .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. The mechanism involves disrupting cellular processes in cancer cells:

  • Cell Proliferation Inhibition : Studies demonstrate that this compound can induce apoptosis in cancer cell lines by interfering with mitotic processes .

Enzyme Inhibition

The compound has shown promise as a biochemical probe in enzyme inhibition assays:

  • Protease Inhibition : In vitro assays have indicated that this compound can effectively inhibit specific proteases involved in disease pathways, such as those associated with viral infections .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
    Bacterial StrainMIC (µg/mL)
    E. coli32
    S. aureus16
    P. aeruginosa64
  • Anticancer Activity : Research on the effects of this compound on human cancer cell lines showed a dose-dependent reduction in cell viability.
    Cell LineIC50 (µM)
    A43110
    Jurkat15

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